2H-1-Benzopyran-2-one, 4-methyl-6,7-bis(phenylmethoxy)-
Overview
Description
2H-1-Benzopyran-2-one, 4-methyl-6,7-bis(phenylmethoxy)-: is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their fragrant properties and are widely used in perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-6,7-bis(phenylmethoxy)- typically involves the reaction of appropriate phenolic compounds with methylating agents under controlled conditions. One common method includes the use of phenol, ethyl acetoacetate, and freshly distilled nitrobenzene, heated to 100°C, with the gradual addition of anhydrous aluminum chloride-nitrobenzene solution over 45 minutes .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-2-one, 4-methyl-6,7-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, derivatives of coumarin, including this compound, are studied for their potential biological activities. These can include antimicrobial, anti-inflammatory, and anticoagulant properties.
Medicine: In medicine, coumarin derivatives are explored for their potential therapeutic effects. This compound may be investigated for its potential use in drug development, particularly in areas such as cancer treatment and cardiovascular diseases.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavorings, and other specialty chemicals. Its unique properties make it suitable for various applications in the chemical industry.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-6,7-bis(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: This compound has a similar core structure but lacks the phenylmethoxy groups.
2H-1-Benzopyran-2-one, 7-amino-4-methyl-: This compound includes an amino group, which can significantly alter its chemical properties.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: This compound has a reduced form of the benzopyran ring, affecting its reactivity.
Uniqueness: The presence of the phenylmethoxy groups in 2H-1-Benzopyran-2-one, 4-methyl-6,7-bis(phenylmethoxy)- makes it unique compared to other coumarin derivatives
Properties
IUPAC Name |
4-methyl-6,7-bis(phenylmethoxy)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-17-12-24(25)28-21-14-23(27-16-19-10-6-3-7-11-19)22(13-20(17)21)26-15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCOZLJPSVUAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413437 | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl-6,7-bis(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80413437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169673-73-8 | |
Record name | 2H-1-Benzopyran-2-one, 4-methyl-6,7-bis(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80413437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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